7H-Purin-8-ol
Overview
Description
Synthesis Analysis
The synthesis of 7H-Purin-8-ol and its derivatives involves various chemical routes, with studies detailing the processes and reagents required. For example, the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one employs reactions with sodium acetate in acetic acid, showcasing the versatility in synthesizing purine derivatives (Janeba, Holý, & Masojídková, 2000).
Molecular Structure Analysis
The molecular structure of 7H-Purin-8-ol and its interactions within complexes have been detailed through crystallography and spectroscopic methods. The coordination of pentaammineosmium(III) to the N7 and C8 positions of purine rings demonstrates the compound's ability to engage in complex molecular architectures, contributing to a deeper understanding of its structural properties (Johnson, O'Connell, & Clarke, 1993).
Chemical Reactions and Properties
7H-Purin-8-ol undergoes various chemical reactions, reflecting its chemical properties. The formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts in oligonucleotide synthesis highlight the compound's reactivity and potential for creating modified biological molecules (Adamiak, Biała, & Skalski, 1985).
Physical Properties Analysis
The physical properties of 7H-Purin-8-ol, such as its solubility, melting point, and stability, are crucial for its application in various chemical processes. While specific studies focusing solely on these aspects were not identified, the synthesis and characterization processes inherently provide insights into these properties.
Chemical Properties Analysis
The chemical properties of 7H-Purin-8-ol, including its acidity, basicity, and reactivity with other compounds, are essential for its application in synthesis and drug design. The study on the synthesis, acidity constants, and tautomeric structure of the diazonium coupling products of 2-(benzylsulfanyl)-7H-purin-6-one demonstrates the detailed chemical behavior of purin-8-ol derivatives, indicating their potential in pharmaceutical chemistry (Darwish, Mosselhi, Altalbawy, & Saad, 2011).
Scientific Research Applications
Antitumor and Herbicidal Activities : Novel purin derivatives, similar in structure to 7H-Purin-8-ol, have shown promising antitumor and herbicidal activities. For example, some compounds demonstrated potent antitumor activity against HepG-2 and U-118 MG cell lines, suggesting potential as new antitumor agents (Liu et al., 2019).
Tautomerism and Ionization Studies : Research on the tautomerism and ionization of purin-8-one and its derivatives has helped in understanding their chemical properties, which is essential for their application in drug development (Lichtenberg et al., 1972).
Antiviral and Antimicrobial Agents : Studies on purine derivatives, including 7H-Purin-8-ol, have shown them to be effective antiviral and antimicrobial agents. This includes the development of new compounds with significant antimicrobial and antifungal activities (Romanenko et al., 2016).
Synthesis and Biological Properties : Various studies have focused on the synthesis of purine derivatives and their biological properties, including their use as anticancer compounds. These studies provide insight into the structural requirements for bioactivity and potential therapeutic applications (Salas et al., 2019).
Acyclic Nucleoside and Nucleotide Analogs : The synthesis of acyclic nucleoside and nucleotide analogs derived from amino-purin-ones has been explored for potential therapeutic applications. These compounds could be used in the development of new drugs (Janeba et al., 2000).
DNA Research and Enzymatic Studies : Purin derivatives have been used as probes in enzymology, including enzymes involved in purine metabolism, and as fluorescent probes in nucleic acid research. This is particularly relevant for the study of DNA and RNA editing, catalytic RNAs, and adenosine receptors (Wierzchowski et al., 2014).
Anticonvulsant and Antidepressant Activities : Certain purine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This includes studies on their potential mechanism of action and safety profiles (Wang et al., 2014).
Synthesis of Novel Heterocycles : Research has been conducted on the synthesis of new heterocycles, such as imidazo-purin-ones, which could have potential applications in medicinal chemistry (Shimada et al., 1993).
properties
IUPAC Name |
7,9-dihydropurin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDSIEMYVQERLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030859 | |
Record name | 8H -Purin-8-one, 7,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Purin-8-ol | |
CAS RN |
13230-97-2 | |
Record name | 8-Oxopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purin-8-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8H -Purin-8-one, 7,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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